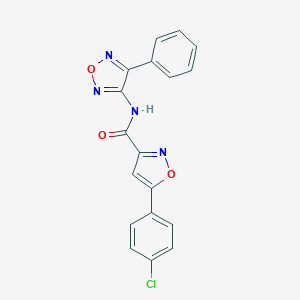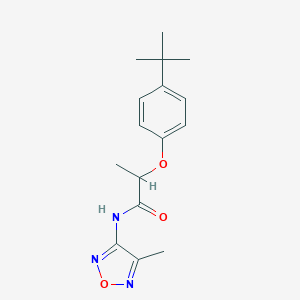![molecular formula C22H19N3O3 B257465 N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamide](/img/structure/B257465.png)
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamide, also known as EOM-naphthamide, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.
Mecanismo De Acción
The mechanism of action of N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In particular, N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide has been shown to inhibit the activation of the transcription factor nuclear factor-kappa B (NF-κB), which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). In vivo studies have shown that N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Additionally, N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide has been shown to have anti-microbial activity against a variety of bacterial and fungal pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide is its versatility, as it has potential applications in various fields. Additionally, N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide has been shown to have relatively low toxicity in animal studies, which suggests that it may be safe for use in humans. However, one limitation of N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide is its limited solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide. In the field of medicine, further studies are needed to investigate the potential anti-cancer and anti-inflammatory effects of N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide in humans. Additionally, studies are needed to determine the optimal dosing and administration regimens for N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide in different disease settings. In the field of agriculture, further studies are needed to investigate the potential use of N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide as a plant growth regulator and insecticide. Finally, in the field of materials science, further studies are needed to investigate the potential use of N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide in the development of new materials with unique properties.
Métodos De Síntesis
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide can be synthesized through a multi-step process involving the reaction of 4-ethoxy-3-methylbenzene-1,2-diamine with ethyl chloroformate, followed by the reaction of the resulting intermediate with 1-naphthoyl chloride and sodium azide. The final product is obtained through a purification process involving column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide has been the subject of extensive scientific research due to its potential applications in various fields. In the field of medicine, N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. In agriculture, N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide has been studied for its potential use as a plant growth regulator and insecticide. In materials science, N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide has been investigated for its potential use in the development of new materials with unique properties.
Propiedades
Nombre del producto |
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamide |
|---|---|
Fórmula molecular |
C22H19N3O3 |
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C22H19N3O3/c1-3-27-19-12-11-16(13-14(19)2)20-21(25-28-24-20)23-22(26)18-10-6-8-15-7-4-5-9-17(15)18/h4-13H,3H2,1-2H3,(H,23,25,26) |
Clave InChI |
KDESRCFEJZVSEB-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC4=CC=CC=C43)C |
SMILES canónico |
CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC4=CC=CC=C43)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,5-dichloro-4-ethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B257383.png)
![4-(pentyloxy)-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B257385.png)

![2-(2-methylphenoxy)-N-[2-(4-methylphenyl)-2-(1-piperidinyl)ethyl]acetamide](/img/structure/B257388.png)
![3-chloro-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B257390.png)

![4-bromo-N-[2-(4-methylphenyl)-2-(1-piperidinyl)ethyl]benzamide](/img/structure/B257394.png)

![2-Tert-butyl-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B257396.png)

![N-[4-(1H-tetrazol-1-yl)phenyl]pentanamide](/img/structure/B257400.png)
![5-(3-fluoro-4-methylphenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-isoxazolecarboxamide](/img/structure/B257401.png)
![1-(4-Ethoxyphenyl)-6,8-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257402.png)